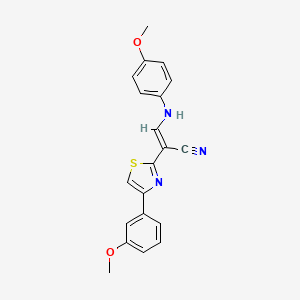
5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . They are known for their unique physicochemical properties, which are thought to be due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is a significant area of research. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented as C6H3BrF3N . The unique physicochemical properties of this compound are thought to be derived from the unique characteristics of the fluorine atom and the pyridine moiety .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Applications De Recherche Scientifique
Fluorine Chemistry and Medicinal Applications
Fluorine chemistry plays a crucial role in medicinal chemistry, particularly in the development of cancer therapies. The incorporation of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), into RNA and DNA for biophysical and mechanistic studies offers new insights into how these compounds perturb nucleic acid structure and dynamics. These studies are fundamental in understanding the mechanisms by which fluorinated compounds inhibit enzymes involved in nucleic acid synthesis, thereby exhibiting anti-tumor activity. The development of polymeric fluorinated pyrimidines could enable more precise use of these compounds in cancer treatment, emphasizing the importance of fluorine in personalized medicine (Gmeiner, 2020).
Environmental Degradation of Fluorinated Compounds
In environmental science, the study of the microbial degradation of polyfluoroalkyl chemicals is essential for understanding the fate of these persistent pollutants. Research into the biodegradation pathways, half-lives, and potential for defluorination of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives helps in evaluating the environmental impact of fluorinated chemicals and their precursors. This knowledge is crucial for assessing the ecological risks of perfluorinated acids and developing strategies for mitigating their presence in the environment (Liu & Mejia Avendaño, 2013).
Catalysis and Material Science
The application of hybrid catalysts in the synthesis of pyranopyrimidine derivatives demonstrates the versatility of fluorinated compounds in material science. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of compounds with potential applications in medicinal and pharmaceutical industries. The review of synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine scaffolds underlines the role of fluorinated intermediates in advancing synthetic chemistry (Parmar, Vala, & Patel, 2023).
Orientations Futures
The future directions of research on 5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
5-Bromo-2-fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known that pyridine derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling, a reaction in which this compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Analyse Biochimique
Cellular Effects
Similar pyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHREIZCQVQVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)

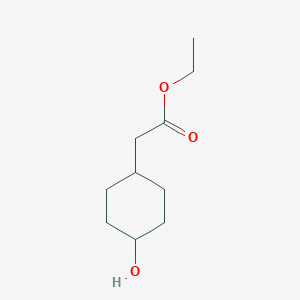
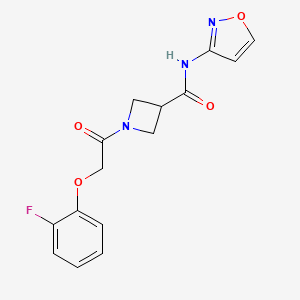
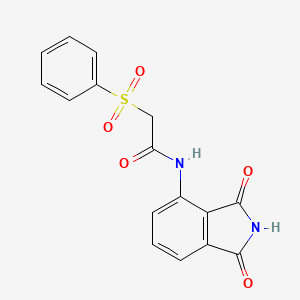
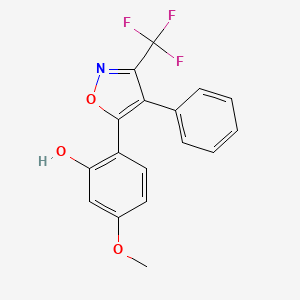

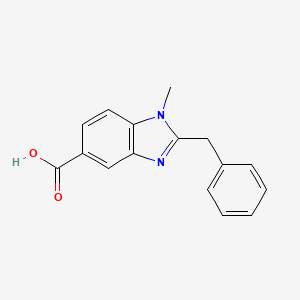

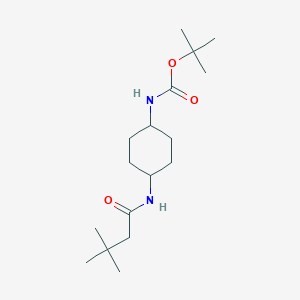
![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)
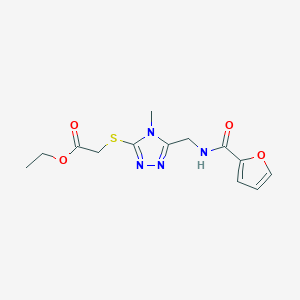
![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)
